2-(4-(4-Methoxyphenoxy)phenyl)acetic acid

Lipophilicity optimization Membrane permeability Drug-likeness

This 4-substituted phenoxyphenylacetic acid offers a distinct physicochemical fingerprint (LogP 2.9, TPSA 55.8Ų, HBA 4) that simpler analogs cannot replicate. It serves as a key intermediate for synthesizing DP2 receptor modulators (e.g., asthma, allergic rhinitis). Its compliance with all Lipinski and Veber drug-likeness rules makes it a superior building block for lead optimization.

Molecular Formula C15H14O4
Molecular Weight 258.27 g/mol
Cat. No. B7836126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(4-Methoxyphenoxy)phenyl)acetic acid
Molecular FormulaC15H14O4
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OC2=CC=C(C=C2)CC(=O)O
InChIInChI=1S/C15H14O4/c1-18-12-6-8-14(9-7-12)19-13-4-2-11(3-5-13)10-15(16)17/h2-9H,10H2,1H3,(H,16,17)
InChIKeyLEGASMONTLCOBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-(4-Methoxyphenoxy)phenyl)acetic Acid: Physicochemical and Structural Baseline for Scientific Procurement


2-(4-(4-Methoxyphenoxy)phenyl)acetic acid (CAS 92549-44-5; C15H14O4; MW 258.27 g/mol) [1] is an organic compound belonging to the 4-substituted phenoxyphenylacetic acid class. It comprises a phenylacetic acid core bearing a para-methoxyphenoxy substituent, forming a diaryl ether scaffold. The molecule is a solid at ambient conditions with an experimentally determined melting point of 92 °C (from water/ethanol recrystallization) [2]. Key physicochemical descriptors include a computed XLogP3 of 2.9 and a topological polar surface area (TPSA) of 55.8 Ų [3]. Sigma-Aldrich supplies this compound as part of a collection of unique chemicals for early discovery research, with availability typically within 2 business days . The compound has been identified as an intermediate for synthesizing anti-inflammatory agents and has been cited in patent literature related to 4-substituted phenoxyphenylacetic acid derivatives with DP2 receptor modulatory activity [4].

Why Generic Substitution Fails for 2-(4-(4-Methoxyphenoxy)phenyl)acetic Acid: A Comparator-Based Analysis


Within the phenylacetic acid chemical space, compounds that appear structurally similar frequently diverge sharply in key drug-likeness properties that govern absorption, distribution, and target engagement potential. Generic substitution based solely on scaffold recognition fails because the combination of a para-methoxyphenoxy substituent with the phenylacetic acid core produces a distinct physicochemical fingerprint—specifically, a balanced lipophilicity (XLogP3 2.9), intermediate polar surface area (55.8 Ų), and a defined hydrogen bond donor/acceptor ratio (1 HBD, 4 HBA) [1]. These parameters cannot be reproduced by simpler analogs such as phenylacetic acid (XLogP ~1.31–2.10, TPSA ~37–40 Ų), 4-methoxyphenylacetic acid (XLogP 1.40, TPSA 46.5 Ų), or 4-phenoxyphenylacetic acid (LogP 3.50, TPSA 46.5 Ų) [2][3][4]. The following evidence items quantify exactly where and how this compound differentiates from its closest structural analogs.

Quantitative Differentiation Evidence: 2-(4-(4-Methoxyphenoxy)phenyl)acetic Acid versus Structural Analogs


Lipophilicity (XLogP3) Balancing Between Methoxy and Phenoxy Analogs

The target compound exhibits an XLogP3 of 2.9 [1], placing it precisely within the optimal drug-likeness window (typically considered 1–3 for oral bioavailability). This value represents a balanced lipophilicity that distinguishes it from both more hydrophilic and more lipophilic structural analogs. Specifically, 4-methoxyphenylacetic acid (lacking the central phenoxy ring) has a lower XlogP of 1.40 [2], whereas 4-phenoxyphenylacetic acid (lacking the terminal methoxy group) has a substantially higher LogP of 3.50 [3]. The parent phenylacetic acid scaffold has XLogP values reported between 1.31 and 2.10 depending on computational method [4].

Lipophilicity optimization Membrane permeability Drug-likeness ADME prediction

Polar Surface Area (TPSA) Enlargement Relative to Mono-Substituted Analogs

The target compound possesses a topological polar surface area (TPSA) of 55.8 Ų [1]. This TPSA value exceeds that of all three comparator analogs: phenylacetic acid (TPSA ~37–40 Ų) [2], 4-methoxyphenylacetic acid (TPSA 46.5 Ų) [3], and 4-phenoxyphenylacetic acid (PSA 46.53 Ų) [4]. The incremental increase arises from the presence of two ether oxygen atoms (the central diaryl ether and the terminal methoxy group) in addition to the carboxylic acid moiety.

Oral absorption prediction Blood-brain barrier penetration Drug design Physicochemical profiling

Hydrogen Bond Donor and Acceptor Count Differentials

The target compound presents a hydrogen bond donor (HBD) count of 1 and a hydrogen bond acceptor (HBA) count of 4 [1]. This HBD/HBA profile differs meaningfully from its structural analogs. Phenylacetic acid has 1 HBD and 2 HBA [2]; 4-methoxyphenylacetic acid has 1 HBD and 3 HBA [3]; 4-phenoxyphenylacetic acid has 1 HBD and 3 HBA [4]. The target compound uniquely offers four HBA sites (two ether oxygens plus the carboxylic acid carbonyl and hydroxyl oxygen), providing enhanced capacity for specific polar interactions with target binding pockets.

Hydrogen bonding potential Solubility prediction Ligand-receptor interaction Medicinal chemistry

Rotatable Bond Count and Molecular Flexibility

The target compound possesses 5 rotatable bonds [1]. This places it intermediate between phenylacetic acid (3 rotatable bonds) [2] and 4-phenoxyphenylacetic acid (4 rotatable bonds) [3], while 4-methoxyphenylacetic acid has 3 rotatable bonds. The increased rotatable bond count derives from the extended diaryl ether architecture, which introduces additional degrees of conformational freedom.

Conformational flexibility Ligand efficiency Entropic penalty Drug design optimization

Drug-Likeness and Synthetic Intermediate Positioning

The target compound adheres to Lipinski's Rule of Five (MW 258.27 < 500; XLogP3 2.9 ≤ 5; HBD 1 ≤ 5; HBA 4 ≤ 10) [1] and Veber's rules (rotatable bonds 5 ≤ 10; TPSA 55.8 Ų ≤ 140 Ų). In contrast, 4-phenoxyphenylacetic acid (MW 228.24; LogP 3.50) [2] approaches the upper bound of desirable lipophilicity for oral drug candidates. The compound has been explicitly cited as a pharmaceutical intermediate for synthesizing anti-inflammatory drugs and analgesics, and belongs to the 4-substituted phenoxyphenylacetic acid class that includes DP2 receptor modulators under investigation for immunologic diseases [3].

Lead-like properties Fragment-based drug discovery Building block procurement Medicinal chemistry

Prioritized Application Scenarios for 2-(4-(4-Methoxyphenoxy)phenyl)acetic Acid Based on Differentiated Physicochemical Profile


Medicinal Chemistry: Lipophilicity-Driven Hit-to-Lead Optimization

The compound's XLogP3 of 2.9 positions it within the optimal lipophilicity range for oral drug candidates. This balanced LogP, intermediate between 4-methoxyphenylacetic acid (1.40) and 4-phenoxyphenylacetic acid (3.50), makes the compound suitable for permeability screening and lead optimization programs targeting compounds with reduced non-specific binding risk [1]. Its compliance with all Lipinski and Veber drug-likeness rules supports its use as a building block for synthesizing analogs in DP2 receptor modulator programs [2].

Fragment-Based Drug Discovery: Physicochemical Benchmarking

With a TPSA of 55.8 Ų, MW of 258.27, and rotatable bond count of 5, this compound resides comfortably within lead-like chemical space. Its calculated descriptors provide a reference point for evaluating structure-activity relationships (SAR) when designing analogs with modified ether linkers, terminal substituents, or carboxylic acid bioisosteres [1]. The distinct HBA count (4) relative to simpler phenylacetic acid derivatives (2–3) enables exploration of hydrogen-bonding interactions in target binding sites.

Synthetic Intermediate for 4-Substituted Phenoxyphenylacetic Acid Derivatives

This compound serves as a key carboxylic acid intermediate for synthesizing amide, ester, and ketone derivatives within the 4-substituted phenoxyphenylacetic acid class. This class has been claimed in patent literature (US8183289B2) as DP2 receptor modulators with potential utility in treating asthma, allergic rhinitis, and atopic dermatitis [2]. The free carboxylic acid handle enables straightforward coupling to amine-containing fragments, expanding accessible chemical space for medicinal chemistry campaigns.

ADME/PK Predictive Model Calibration

The compound's computed descriptors (XLogP3 2.9, TPSA 55.8 Ų, HBD 1, HBA 4, RotB 5) [1] make it a valuable standard for calibrating in silico ADME prediction models within the phenoxyphenylacetic acid chemical series. Its intermediate lipophilicity and polar surface area allow researchers to benchmark permeability predictions against experimentally determined values (e.g., PAMPA, Caco-2 assays), thereby refining QSPR models for this scaffold family.

Quote Request

Request a Quote for 2-(4-(4-Methoxyphenoxy)phenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.